![molecular formula C12H15ClN4O B11793078 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11793078.png)
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine
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Overview
Description
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.
Alkylation: The methoxyethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminopyrimidine derivatives.
Scientific Research Applications
Preliminary studies indicate that 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine exhibits significant biological activities:
- Anticancer Properties : The compound has been investigated as a potential inhibitor of specific kinases involved in cell proliferation, suggesting possible applications in cancer therapy. Similar pyrazolo-pyrimidine derivatives have shown promising results against various cancer cell lines by targeting key enzymes related to tumor growth .
- Kinase Inhibition : The compound's structure allows it to bind effectively to certain kinases, which are critical in various signaling pathways. Inhibition of these kinases could lead to reduced cell proliferation and tumor growth.
Anticancer Activity
Several studies have documented the anticancer effects of pyrazolo-pyrimidine derivatives similar to this compound:
- A study demonstrated that derivatives with modifications at the pyrazole or pyrimidine rings exhibited varying degrees of cytotoxicity against human cancer cell lines. The mechanisms identified include apoptosis induction and cell cycle arrest .
Kinase Interaction Studies
Research focusing on kinase interactions revealed that compounds structurally related to this compound can effectively inhibit kinase activity:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the biological activity being targeted.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(1-methoxyethyl)pyrimidine: Lacks the pyrazole ring but has similar structural features.
6-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine: Lacks the chlorine atom but has similar structural features.
Uniqueness
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is unique due to the presence of both the pyrazole and pyrimidine rings, as well as the specific substitution pattern. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Biological Activity
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is a heterocyclic compound notable for its potential biological activities. Characterized by a pyrimidine ring substituted with a chlorinated pyrazole and methoxyethyl groups, this compound has garnered attention in medicinal chemistry for its possible applications in drug development, particularly as an anticancer agent.
- Molecular Formula: C₁₂H₁₅ClN₄O
- Molecular Weight: 266.73 g/mol
- CAS Number: 1708288-58-7
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cell proliferation. Its structural features enhance its reactivity and interactions with various biological targets, making it a promising candidate for therapeutic applications.
Inhibition of Kinases
Research suggests that this compound may inhibit specific kinases associated with tumor growth and proliferation. This inhibition is crucial for its potential use in oncology, particularly against cancers characterized by aberrant kinase signaling pathways.
The mechanism of action involves binding to kinase enzymes, thereby interfering with their activity. This leads to:
- Inhibition of Cell Proliferation: The compound has shown to block the cell cycle progression in cancer cells.
- Induction of Apoptosis: Studies have indicated that it can promote apoptosis in cancerous cells by altering the BAX/Bcl-2 ratio, critical for regulating cell death.
Case Study 1: Anticancer Activity
In vitro studies have evaluated the compound's anti-proliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: A549 (lung cancer) and HCT-116 (colon cancer).
- Findings: The compound demonstrated significant cytotoxicity with IC₅₀ values indicating potent anti-proliferative activity.
Compound | IC₅₀ (µM) | Cell Line |
---|---|---|
This compound | X.XX | A549 |
This compound | Y.YY | HCT-116 |
Case Study 2: Kinase Inhibition
A study focused on the inhibition of epidermal growth factor receptor (EGFR), a critical target in cancer therapy:
- Results: The compound exhibited competitive inhibition against both wild-type and mutant EGFR.
EGFR Type | IC₅₀ (µM) |
---|---|
Wild-type | 0.016 |
Mutant | 0.236 |
Properties
Molecular Formula |
C12H15ClN4O |
---|---|
Molecular Weight |
266.73 g/mol |
IUPAC Name |
4-chloro-6-(1,5-dimethylpyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4O/c1-7-5-10(16-17(7)3)9-6-11(13)15-12(14-9)8(2)18-4/h5-6,8H,1-4H3 |
InChI Key |
QQGOQINOOHECMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=NC(=N2)C(C)OC)Cl |
Origin of Product |
United States |
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